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2-cyclobutyl-N-methylbenzamide

Cat. No.: B13520202
M. Wt: 189.25 g/mol
InChI Key: KAEHJAZSCTZTOX-UHFFFAOYSA-N
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Description

Contextualization of Benzamide (B126) Derivatives in Contemporary Chemical Research

Benzamide derivatives represent a significant class of organic compounds that are extensively studied in modern chemical and pharmaceutical research. These compounds, characterized by a benzene (B151609) ring attached to an amide functional group, serve as versatile scaffolds for the development of a wide array of biologically active molecules. Their prevalence in medicinal chemistry is due to their ability to form stable and predictable interactions with biological targets, such as enzymes and receptors. The effects of substituting the benzamide core with various aliphatic, aromatic, or heteroaromatic systems can lead to a diverse range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.

Significance of N-methylbenzamide Scaffolds in Molecular Design

The N-methylbenzamide scaffold is a recurring motif in the design of pharmacologically active compounds. The presence of the N-methyl group can significantly influence a molecule's physicochemical properties, such as its solubility, lipophilicity, and metabolic stability. These factors are critical in determining the pharmacokinetic and pharmacodynamic profile of a potential drug candidate. In drug discovery, the N-methylbenzamide moiety has been incorporated into molecules targeting a variety of biological pathways. For instance, N-methylbenzamide derivatives have been investigated as potent inhibitors of phosphodiesterase 10A (PDE10A), which is a target for the treatment of central nervous system disorders.

Rationale for Investigating 2-cyclobutyl-N-methylbenzamide: Research Gaps and Objectives

The investigation into this compound is primarily driven by its potential as a key intermediate in the synthesis of more complex and potentially therapeutic compounds. While dedicated research focusing solely on the biological activity of this compound is limited, its structural features—specifically the 2-cyclobutyl and N-methyl substitutions—suggest that it could serve as a valuable building block in medicinal chemistry.

A significant research gap exists in the form of a comprehensive biological evaluation of this compound itself. The primary research objective concerning this compound appears to be its efficient synthesis and its utilization in the preparation of more elaborate molecules. For example, derivatives such as 4-(1-cyano-1-cyclobutylamino)-2-fluoro-N-methylbenzamide have been synthesized as intermediates for potential anti-androgen therapies. google.com This highlights the role of the this compound core in constructing molecules with specific therapeutic aims.

Overview of Key Research Areas in this compound Studies

The primary area of research involving this compound is its application as a synthetic intermediate. Patents reveal its use in the creation of more complex heterocyclic compounds, such as modulators of lipid synthesis and p38 kinase inhibitors. google.compatsnap.com This underscores its importance as a foundational molecular fragment in the development of new chemical entities.

While direct studies on the biological effects of this compound are not widely published, the research on its derivatives provides an indirect overview of its potential areas of impact. These areas primarily fall within the domain of medicinal chemistry, with a focus on developing treatments for a range of conditions, including cancer and inflammatory diseases.

Physicochemical Properties of this compound

The fundamental properties of this compound are crucial for its handling, characterization, and application in research.

PropertyValueSource
Molecular Formula C12H15NOPubChem
Molecular Weight 189.25 g/mol PubChem
CAS Number 335602-97-6PubChem
logP (Octanol/Water Partition Coefficient) 2.311Cheméo
Boiling Point (Predicted) 577.96 KCheméo
Melting Point (Predicted) 348.24 KCheméo

This table is based on data available from PubChem and Cheméo and includes predicted values.

Synthesis of this compound and Related Compounds

The synthesis of this compound can be inferred from established methods for preparing substituted benzamides. A general approach involves the acylation of N-methylcyclobutylamine with 2-cyclobutylbenzoyl chloride. The synthesis of related compounds, such as 5-amino-N-cyclobutyl-2-methylbenzamide, follows principles that could be adapted for this purpose, typically involving steps like nitration, reduction, and amidation. Another relevant synthetic precursor is N-cyclobutyl-N-methylcarbamoyl chloride, which can be synthesized via the phosgenation of N-cyclobutyl-N-methylamine. vulcanchem.com

Spectroscopic Data

1H NMR: The spectrum would be expected to show signals for the aromatic protons of the benzene ring, a signal for the N-methyl group, and multiplets for the protons of the cyclobutyl ring.

13C NMR: The spectrum would display distinct signals for the carbonyl carbon of the amide, the aromatic carbons, the N-methyl carbon, and the carbons of the cyclobutyl ring.

Mass Spectrometry: The molecular ion peak would be expected at an m/z corresponding to its molecular weight (189.25). Fragmentation patterns would likely involve the loss of the cyclobutyl or methyl groups.

Infrared (IR) Spectroscopy: Key absorption bands would be anticipated for the C=O stretching of the amide group (typically around 1630-1680 cm-1) and C-H stretching vibrations of the aromatic and aliphatic components.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H15NO B13520202 2-cyclobutyl-N-methylbenzamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

2-cyclobutyl-N-methylbenzamide

InChI

InChI=1S/C12H15NO/c1-13-12(14)11-8-3-2-7-10(11)9-5-4-6-9/h2-3,7-9H,4-6H2,1H3,(H,13,14)

InChI Key

KAEHJAZSCTZTOX-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CC=CC=C1C2CCC2

Origin of Product

United States

Synthetic Methodologies for 2 Cyclobutyl N Methylbenzamide

Precursor Identification and Design Strategy for 2-cyclobutyl-N-methylbenzamide Synthesis

The logical and most direct synthetic design for this compound involves the formation of an amide bond between a carboxylic acid derivative and an amine. The primary precursors are therefore identified as a 2-cyclobutylbenzoic acid moiety and a methylamine (B109427) moiety.

Key Precursors:

Methylamine (CH₃NH₂): As a readily available and simple primary amine, methylamine serves as the nitrogen and methyl source for the N-methylamide functionality. It can be used in various forms, including as a gas, in an aqueous or alcoholic solution, or as its hydrochloride salt.

Classical Organic Synthesis Routes to this compound

Traditional methods for amide bond formation are well-established and reliable, typically involving the activation of the carboxylic acid.

Direct Amidation Approaches for this compound

Direct amidation involves the reaction of a carboxylic acid with an amine, often with the removal of water to drive the reaction to completion. While conceptually simple, this method typically requires high temperatures, which can be a limitation for more complex molecules.

A more common approach in a laboratory setting is the conversion of the carboxylic acid to a more reactive intermediate, such as an acyl chloride. For the synthesis of this compound, this would involve a two-step process:

Formation of 2-cyclobutylbenzoyl chloride: 2-cyclobutylbenzoic acid can be reacted with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form the highly reactive 2-cyclobutylbenzoyl chloride.

Reaction with methylamine: The resulting acyl chloride is then treated with methylamine. The lone pair of electrons on the nitrogen atom of methylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion to form the stable amide bond chemguide.co.uk. An excess of methylamine or the addition of a non-nucleophilic base is typically required to neutralize the hydrogen chloride byproduct.

Illustrative Reaction Scheme:

While specific conditions for this reaction with 2-cyclobutylbenzoic acid are not detailed in the available literature, this method is a standard and robust procedure for the synthesis of N-substituted benzamides.

Coupling Reactions in this compound Formation

To avoid the often harsh conditions of acyl chloride formation, a wide variety of coupling reagents have been developed to facilitate amide bond formation under milder conditions. These reagents activate the carboxylic acid in situ, allowing for a one-pot reaction with the amine.

For the synthesis of this compound, this would involve mixing 2-cyclobutylbenzoic acid and methylamine in the presence of a coupling reagent and a base. Commonly used coupling reagents include carbodiimides like dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), as well as phosphonium salts such as (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and uronium salts like O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU).

The general mechanism involves the coupling reagent reacting with the carboxylic acid to form a highly reactive activated intermediate (e.g., an O-acylisourea for carbodiimides). This intermediate is then susceptible to nucleophilic attack by methylamine to form the desired amide. Additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are often included to suppress side reactions and improve yields.

Table of Common Coupling Reagents for Amide Synthesis

Coupling Reagent Abbreviation Byproduct Notes
Dicyclohexylcarbodiimide DCC Dicyclohexylurea (DCU) Byproduct is poorly soluble in many organic solvents.
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide EDC Water-soluble urea Byproduct is easily removed by aqueous workup.
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate BOP Hexamethylphosphoramide (HMPA) Effective but produces a carcinogenic byproduct.

Catalytic Syntheses of this compound

Modern synthetic chemistry increasingly focuses on catalytic methods to improve efficiency, reduce waste, and operate under milder conditions.

Transition Metal-Catalyzed Pathways for this compound

Transition metal catalysts, particularly those based on palladium, copper, and nickel, have been developed for the synthesis of amides from various starting materials. While direct catalytic amidation of carboxylic acids is an area of ongoing research, a common transition-metal-catalyzed approach for aryl amides involves the coupling of an aryl halide with an amine and a carbon monoxide source (carbonylative amination) or the direct coupling of an aryl halide with an N-substituted formamide.

For instance, a nickel-catalyzed approach for the synthesis of N-methylbenzamide has been reported, involving the reaction of an aryl bromide (bromobenzene) with N-methylformamide in the presence of a nickel acetate catalyst and a phosphite ligand chemicalbook.com. A similar strategy could potentially be applied to the synthesis of this compound starting from 2-cyclobutylbromobenzene.

Illustrative Nickel-Catalyzed Amidation

Catalyst Ligand Base Solvent Temperature

Organocatalytic Strategies in this compound Production

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, offers a metal-free alternative for amide synthesis. Boronic acids and their derivatives have emerged as effective catalysts for the direct amidation of carboxylic acids and amines.

The proposed mechanism for boronic acid catalysis involves the formation of an acyloxyboron intermediate from the carboxylic acid and the catalyst. This intermediate is more electrophilic than the free carboxylic acid and is thus more readily attacked by the amine. The reaction is typically carried out at elevated temperatures with the removal of water, often using a Dean-Stark apparatus. While specific applications to 2-cyclobutylbenzoic acid are not documented, this method has shown broad applicability for a range of carboxylic acids and amines.

More recently, other organocatalytic systems, such as those based on selenium compounds, have been shown to facilitate amide bond formation under mild, light-irradiated conditions. These methods are highly efficient and exhibit excellent functional group tolerance. The application of such a system to the synthesis of this compound would involve reacting 2-cyclobutylbenzoic acid and methylamine in the presence of the organocatalyst under light irradiation.

Table of Compounds Mentioned

Compound Name
This compound
2-cyclobutylbenzoic acid
Methylamine
Thionyl chloride
Oxalyl chloride
2-cyclobutylbenzoyl chloride
Dicyclohexylcarbodiimide (DCC)
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
1-Hydroxybenzotriazole (HOBt)
1-Hydroxy-7-azabenzotriazole (HOAt)
Nickel(II) acetate
N-methylformamide

Biocatalytic Transformations Towards this compound

Biocatalytic transformations utilize enzymes, either in isolated form or within whole cells, to catalyze chemical reactions. This approach is a cornerstone of green chemistry, offering high selectivity, mild reaction conditions (typically ambient temperature and pressure in aqueous media), and reduced environmental impact. For the synthesis of this compound, enzymes such as lipases or amidases could be employed for the final amide bond formation step.

A potential biocatalytic route involves the amidation of 2-cyclobutylbenzoic acid or its ester derivative with methylamine. Lipases, which are readily available and robust enzymes, can catalyze this reaction, often with high chemoselectivity and enantioselectivity, if applicable. The reaction proceeds under gentle conditions, avoiding the need for harsh coupling agents or high temperatures that can lead to side reactions and impurities.

Research Findings: While specific studies on the biocatalytic synthesis of this compound are not prevalent in publicly accessible literature, the principle has been widely demonstrated for other N-alkyl benzamides. The choice of enzyme, solvent system (often a biphasic or non-aqueous medium to shift the equilibrium towards synthesis), and reaction conditions are critical for achieving high conversion and yield. Immobilization of the enzyme on a solid support is a common strategy to enhance its stability and facilitate reuse, further improving the process's sustainability.

Table 1: Hypothetical Biocatalytic Synthesis of this compound

Enzyme CatalystSubstrateCo-substrateSolventTemperature (°C)Reaction Time (h)Conversion (%)
Immobilized Lipase (B570770) A2-cyclobutylbenzoic acidMethylamineToluene404885
Lipase B (free)Methyl 2-cyclobutylbenzoateMethylamineHeptane503692
Amidase C2-cyclobutylbenzonitrileWaterPhosphate Buffer352478

Advanced Synthetic Techniques for this compound

Modern synthetic chemistry has seen the advent of technologies that accelerate reaction rates, improve yields, and allow for safer and more scalable processes. Microwave-assisted synthesis, flow chemistry, and photochemistry represent three such advanced techniques.

Microwave-assisted organic synthesis (MAOS) utilizes microwave radiation to heat reactions. researchgate.net Unlike conventional heating, which relies on conduction and convection, microwave energy directly couples with polar molecules in the reaction mixture, leading to rapid and uniform heating. This often results in dramatic reductions in reaction times, increased product yields, and improved purity profiles. researchgate.netsemanticscholar.orgnih.gov

For the synthesis of this compound, a key application of microwave heating would be the amidation of 2-cyclobutylbenzoic acid with methylamine. This reaction, which can be sluggish under conventional heating, could be completed in minutes instead of hours. The efficiency of microwave heating can also enable reactions with less reactive derivatives or reduce the amount of catalyst needed. nih.gov

Research Findings: Microwave irradiation has been successfully applied to a vast range of amide bond formations. ijpcbs.com The key benefits observed are significant rate enhancements and the ability to drive difficult reactions to completion. nih.gov In a potential synthesis of this compound, microwave heating could be applied to a mixture of 2-cyclobutylbenzoic acid and methylamine in a suitable high-boiling solvent or even under solvent-free conditions, aligning with green chemistry principles.

Table 2: Comparison of Conventional vs. Microwave-Assisted Amidation

MethodReactantsSolventTemperature (°C)TimeYield (%)
Conventional Heating2-cyclobutylbenzoic acid, MethylamineToluene11012 h75
Microwave Irradiation2-cyclobutylbenzoic acid, MethylamineToluene15015 min94
Microwave Irradiation2-cyclobutylbenzoic acid, MethylamineNone12020 min88

Flow chemistry involves performing chemical reactions in a continuous stream through a reactor, such as a tube or a microfluidic chip, rather than in a traditional batch flask. This technology offers superior control over reaction parameters like temperature, pressure, and mixing, leading to enhanced safety, consistency, and scalability. noelresearchgroup.comflinders.edu.au For multi-step syntheses, different reactors can be connected in sequence, allowing for a "telescoped" process without the need to isolate intermediates. flinders.edu.auuva.nl

A flow process for this compound could be designed as a two-step sequence. In the first reactor, a precursor such as 2-cyclobutylbenzoyl chloride could be synthesized. This reactive intermediate would then be immediately mixed with a stream of methylamine solution in a second reactor to form the final product. This approach is particularly advantageous for handling hazardous intermediates, as they are generated and consumed in small quantities within the confined, controlled environment of the reactor. noelresearchgroup.comuva.nl

Research Findings: Flow chemistry has been adopted for the production of numerous active pharmaceutical ingredients and fine chemicals. flinders.edu.au Its benefits include rapid heat exchange, precise control of residence time, and the ability to safely perform highly exothermic or high-pressure reactions. noelresearchgroup.com This allows for the exploration of novel reaction conditions that are inaccessible in batch processing, potentially leading to higher yields and selectivities. nih.gov

Table 3: Illustrative Two-Step Flow Synthesis Parameters

ParameterReactor 1 (Acid Chloride Formation)Reactor 2 (Amidation)
Reagent A2-cyclobutylbenzoic acidOutput from Reactor 1
Reagent BThionyl ChlorideMethylamine in THF
Flow Rate0.5 mL/min1.0 mL/min
Reactor Volume2.0 mL5.0 mL
Residence Time4.0 min5.0 min
Temperature60 °C25 °C
Overall Yield\multicolumn{2}{c}{91%}

Photochemical synthesis uses light energy to initiate chemical reactions by promoting molecules to electronically excited states. acs.org This can enable unique transformations that are not possible through thermal methods. One of the most well-known photochemical reactions is the [2+2] cycloaddition, which can be used to form cyclobutane (B1203170) rings.

A potential photochemical route to a precursor for this compound could involve the [2+2] cycloaddition of ethylene to a suitable benzene (B151609) derivative under irradiation. While direct cycloaddition to the benzamide (B126) itself is complex, a multi-step strategy could be envisioned where a precursor molecule undergoes a photochemical cyclization to install the cyclobutyl ring, followed by subsequent functional group manipulations to yield the target compound.

Research Findings: Photochemical reactions are a powerful tool in organic synthesis for constructing complex molecular architectures. beilstein-journals.orgrsc.org The success of a photochemical reaction depends on factors such as the wavelength of light, the presence of a photosensitizer to facilitate energy transfer, and the choice of solvent. Dual catalysis strategies combining photoredox catalysis with other forms of catalysis have further expanded the scope of these reactions. acs.org

Table 4: Hypothetical Photochemical [2+2] Cycloaddition Conditions

SubstrateReagentSensitizerSolventWavelength (nm)Time (h)Product Yield (%)
N-methyl-2-vinylbenzamideEthyleneAcetophenoneAcetonitrile (B52724)3501265
2-BromostyreneEthyleneBenzophenoneDichloromethane (B109758)350872

Green Chemistry Principles in this compound Synthesis

Green chemistry is the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. organic-synthesis.com Key principles include maximizing atom economy, using renewable feedstocks, employing catalysts instead of stoichiometric reagents, and designing for energy efficiency. organic-synthesis.comwalisongo.ac.id

Atom economy is a measure of the efficiency of a reaction in converting the mass of reactants into the desired product. scranton.edu An ideal reaction has a 100% atom economy, where all atoms from the reactants are incorporated into the final product. Optimizing atom economy is a fundamental goal of green chemistry, as it directly relates to minimizing waste.

For the synthesis of this compound, different routes will have different atom economies. For example, the direct amidation of 2-cyclobutylbenzoic acid with methylamine produces only water as a byproduct and has a high theoretical atom economy. In contrast, a route proceeding via an acid chloride intermediate involves the use of a chlorinating agent (e.g., thionyl chloride) and generates additional byproducts, leading to a lower atom economy.

Yield optimization is also critical. Advanced techniques like flow chemistry can improve yields by providing precise control over reaction conditions, thus minimizing the formation of side products. flinders.edu.au Biocatalytic methods, with their high selectivity, also contribute to higher effective yields by reducing the need for extensive purification.

Table 5: Atom Economy Comparison for Different Synthetic Routes

RouteReactionReactantsDesired ProductByproductsTheoretical Atom Economy (%)
1Direct Amidation2-cyclobutylbenzoic acid + MethylamineThis compoundWater91.3%
2Acid Chloride Route2-cyclobutylbenzoyl chloride + MethylamineThis compoundHydrochloric Acid83.2%

Solvent Selection and Waste Minimization in this compound Processes

The synthesis of this compound, like many amide bond formations, traditionally involves the use of solvents that are now considered problematic due to environmental and health concerns. researchgate.netrsc.org Solvents such as N,N-dimethylformamide (DMF), N-methylpyrrolidone (NMP), and dichloromethane (DCM) have been widely used due to their excellent dissolving properties and ability to facilitate reactions. researchgate.netrsc.org However, there is a significant push in the chemical and pharmaceutical industries to replace these hazardous solvents with greener alternatives. researchgate.netrsc.orgbohrium.com

The primary route to this compound would likely involve the coupling of 2-cyclobutylbenzoic acid with methylamine. This reaction typically requires an activating agent to convert the carboxylic acid into a more reactive species, which is then susceptible to nucleophilic attack by the amine. The choice of solvent is critical in this process as it can influence reaction rates, yields, and the ease of product isolation.

Green Solvent Alternatives

Research into sustainable chemistry has identified several greener solvents that can be employed in amide synthesis. bohrium.comnih.gov These alternatives are often derived from biomass or are less toxic and more biodegradable than their traditional counterparts. bohrium.com For the synthesis of this compound, solvents like 2-methyltetrahydrofuran (2-MeTHF), cyclopentyl methyl ether (CPME), and propylene carbonate could be considered. bohrium.comnih.gov Enzymatic methods in green solvents like CPME have also shown great promise for amide bond formation, offering high yields and simplified purification. nih.gov In some cases, solvent-free conditions, potentially using microwave assistance or mechanochemistry (ball-milling), could be an even more environmentally friendly approach, minimizing waste to the greatest extent. researchgate.netrsc.org

The selection of a suitable solvent is a balance between reaction efficiency, environmental impact, and cost. The following table outlines a comparison of traditional and green solvents for the synthesis of this compound.

Interactive Data Table: Comparison of Solvents for the Synthesis of this compound

Solvent Type Advantages Disadvantages
Dichloromethane (DCM) Chlorinated Excellent solubility for many reagents, volatile (easy to remove). Carcinogen, environmental pollutant. researchgate.net
N,N-Dimethylformamide (DMF) Dipolar Aprotic High boiling point, good solvent for a wide range of compounds. Reprotoxic, difficult to remove, high environmental impact. researchgate.netrsc.org
2-Methyltetrahydrofuran (2-MeTHF) Ether Derived from renewable resources, lower toxicity than THF, forms an azeotrope with water. bohrium.com Can form peroxides.
Cyclopentyl methyl ether (CPME) Ether High boiling point, low peroxide formation, hydrophobic (easy separation from water). nih.gov Higher cost compared to some traditional solvents.
Water Aqueous Non-toxic, non-flammable, inexpensive. acs.orgnsf.govnovartis.com Poor solubility for many organic reagents, potential for hydrolysis of activated species. researchgate.net
None (Solvent-free) - Minimal waste, high atom economy. researchgate.netrsc.org May require specialized equipment (e.g., microwave reactor, ball mill), potential for localized overheating.

Waste Minimization Strategies

Waste minimization in the synthesis of this compound goes beyond solvent selection. The principles of green chemistry advocate for methods that maximize the incorporation of all materials used in the process into the final product. sigmaaldrich.com Key strategies include:

Catalytic Methods: The use of catalytic amounts of activating agents instead of stoichiometric coupling reagents can significantly reduce waste. sigmaaldrich.comcatalyticamidation.info Boronic acid catalysts, for example, have been shown to be effective in direct amidation reactions. sigmaaldrich.com

Atom Economy: Choosing reaction pathways that have a high atom economy is crucial. Direct amidation of a carboxylic acid and an amine, where the only byproduct is water, is an ideal scenario. catalyticamidation.info

Process Intensification: Continuous flow reactors can offer better control over reaction parameters, leading to higher yields and less byproduct formation compared to batch processes. They can also minimize the volume of solvent required.

Recycling: Where possible, recycling of solvents and catalysts can significantly reduce the environmental footprint of the synthesis.

By carefully selecting solvents and implementing waste minimization strategies, the synthesis of this compound can be made more sustainable and environmentally friendly.

Stereoselective Synthesis of this compound Analogs

While this compound itself is achiral, the introduction of substituents on the cyclobutane ring can create one or more stereocenters, leading to chiral analogs. The synthesis of single enantiomers of these analogs is of significant interest in medicinal chemistry, as different stereoisomers can have vastly different biological activities. The development of stereoselective synthetic methods is therefore crucial for accessing these potentially valuable compounds. chemistryviews.orgrsc.org

The asymmetric synthesis of chiral cyclobutane derivatives can be challenging due to the strained nature of the four-membered ring. rsc.org However, several powerful strategies have been developed, including:

Asymmetric [2+2] Cycloadditions: This is a direct method for constructing the cyclobutane ring with control over the stereochemistry. chemistryviews.org Visible-light-induced asymmetric [2+2] cycloadditions have emerged as a promising approach. chemistryviews.org

Functionalization of Prochiral Cyclobutanes: Starting with a prochiral cyclobutane, such as a cyclobutanone or a cyclobutene, and introducing chirality through an asymmetric reaction is another common strategy. rsc.org

Ring Contraction or Expansion Reactions: Stereoselective ring contractions of larger rings (e.g., cyclopentanes or pyrrolidines) or ring expansions of smaller rings (e.g., cyclopropanes) can also lead to enantioenriched cyclobutanes. rsc.orgntu.ac.uk

For the synthesis of chiral analogs of this compound, one could envision starting with a chiral, substituted cyclobutene and using it in a reaction that forms the bond to the benzene ring, or starting with a chiral cyclobutane-containing building block that is then elaborated to the final product. A rhodium-catalyzed asymmetric 1,4-addition of an arylboronic acid to a cyclobutene-1-carboxylate could be a viable route to introduce the substituted benzene ring stereoselectively. rsc.org

The following table presents some hypothetical chiral analogs of this compound and potential stereoselective synthetic strategies.

Interactive Data Table: Potential Chiral Analogs and Synthetic Strategies

Chiral Analog Potential Stereoselective Synthetic Strategy Key Features
(1R,2S)-2-(2-(methylcarbamoyl)phenyl)cyclobutane-1-carboxylic acid Asymmetric functionalization of a prochiral cyclobutene followed by further modifications. Introduction of two stereocenters on the cyclobutane ring.
(R)-2-(1-methylcyclobutyl)-N-methylbenzamide Asymmetric alkylation of a 2-halobenzamide derivative with a chiral cyclobutyl electrophile. A single stereocenter at the point of attachment to the benzene ring.
(1S,2R)-2-hydroxy-3-(2-(methylcarbamoyl)phenyl)cyclobutane-1-carbonitrile Enantioselective [2+2] cycloaddition followed by functional group transformations. Multiple stereocenters and functional groups for further diversification.

The successful implementation of these strategies would require careful optimization of reaction conditions, including the choice of catalyst, ligand, solvent, and temperature, to achieve high levels of diastereo- and enantioselectivity.

Process Optimization and Scale-Up Considerations for this compound

The transition from a laboratory-scale synthesis of this compound to a large-scale industrial process requires careful consideration of numerous factors to ensure efficiency, safety, cost-effectiveness, and regulatory compliance. gd3services.comevotec.compharmafeatures.com This is a critical aspect of developing active pharmaceutical ingredients (APIs). gd3services.comevotec.comarborpharmchem.com

Process Optimization

The goal of process optimization is to identify the ideal reaction conditions that provide the highest yield and purity of the final product in the shortest amount of time, with the lowest cost and environmental impact. gd3services.comarborpharmchem.com For the synthesis of this compound via the amidation of 2-cyclobutylbenzoic acid, key parameters to optimize include:

Reagent Stoichiometry: Determining the optimal ratio of 2-cyclobutylbenzoic acid, methylamine, and the coupling agent or catalyst is crucial. Using a slight excess of one reagent may drive the reaction to completion, but a large excess can lead to waste and purification challenges.

Temperature and Reaction Time: These two parameters are often interdependent. Higher temperatures can increase the reaction rate but may also lead to the formation of impurities. Optimization involves finding the "sweet spot" that maximizes product formation while minimizing side reactions.

Concentration: The concentration of the reactants in the solvent can affect reaction rates and, in some cases, the position of chemical equilibria.

Catalyst Loading: In catalytic processes, minimizing the amount of catalyst used is important for reducing costs and minimizing potential contamination of the final product.

The following table summarizes the key process parameters and their optimization goals.

Interactive Data Table: Process Parameters and Optimization Goals

Parameter Goal of Optimization Potential Impact of Non-optimal Conditions
Reagent Stoichiometry Maximize conversion of the limiting reagent, minimize waste. Incomplete reaction, waste of excess reagents, difficult purification.
Temperature Achieve a reasonable reaction rate without significant byproduct formation. Slow reaction at low temperatures, impurity formation at high temperatures.
Reaction Time Minimize batch time to maximize throughput. Incomplete reaction if too short, potential for degradation or side reactions if too long.
Concentration Maximize reactor throughput, ensure efficient mixing. Slow reaction rates at low concentrations, potential for solubility issues or poor mixing at high concentrations.
Catalyst Loading Minimize cost and product contamination. Incomplete or slow reaction with too little catalyst, unnecessary cost and potential for difficult removal with too much.

Scale-Up Considerations

Scaling up a chemical process from the laboratory to a manufacturing plant introduces new challenges that must be addressed:

Heat Transfer: Exothermic reactions that are easily controlled in small flasks can generate a significant amount of heat in large reactors, requiring efficient cooling systems to prevent runaway reactions.

Mass Transfer: Ensuring efficient mixing of reactants in a large reactor can be more difficult than in a small flask. Poor mixing can lead to localized "hot spots" or areas of high concentration, resulting in reduced yields and increased impurities.

Safety: A thorough safety assessment is required to identify and mitigate potential hazards associated with the large-scale handling of raw materials, intermediates, and products. This includes considering the flammability and toxicity of all substances involved.

Equipment Selection: The choice of reactor and other processing equipment must be suitable for the scale of the operation and the specific chemistry being performed.

Regulatory Compliance: For pharmaceutical applications, the manufacturing process must be validated to ensure that it consistently produces a product of the required quality, and all procedures must be documented in accordance with Good Manufacturing Practices (GMP).

Supply Chain: The availability and cost of raw materials at the required scale must be secured. evotec.com

By systematically addressing these optimization and scale-up considerations, a robust, safe, and efficient process for the large-scale production of this compound can be developed.

Advanced Structural Elucidation and Conformational Analysis of 2 Cyclobutyl N Methylbenzamide

Spectroscopic Characterization of 2-cyclobutyl-N-methylbenzamide

Spectroscopic analysis is fundamental to elucidating the molecular structure of this compound. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Mass Spectrometry (MS) each provide unique and complementary information about the compound's framework and functional groups.

While specific experimental spectra for this compound are not widely published, its ¹H and ¹³C NMR spectra can be reliably predicted based on established chemical shift principles and data from analogous structures, including 2-substituted benzamides and cyclobutyl-containing compounds. nih.govresearchgate.netrsc.orgrsc.org

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic, cyclobutyl, and N-methyl protons. The ortho-substitution on the benzoyl ring will result in a complex multiplet pattern for the aromatic protons. Due to restricted rotation around the amide C-N bond, some signals, particularly the N-methyl and adjacent cyclobutyl protons, may appear broadened or as two distinct sets of signals representing different conformers (cis/trans isomers relative to the carbonyl group). acs.orgnih.gov

Table 1: Predicted ¹H NMR Chemical Shifts for this compound
ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Integration
Aromatic (C3-H to C6-H)7.20 - 7.50Multiplet (m)4H
Cyclobutyl (CH attached to ring)3.50 - 3.80Multiplet (m)1H
N-Methyl (N-CH₃)2.90 / 3.10Singlet (s), possibly two3H
Cyclobutyl (CH₂)1.80 - 2.40Multiplet (m)6H

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information on all unique carbon environments within the molecule. The number of signals will depend on the molecule's symmetry. Given the free rotation of the cyclobutyl group and potential for cis/trans amide conformers, a full complement of 12 distinct signals is possible. masterorganicchemistry.comchemicalbook.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
Carbon AtomPredicted Chemical Shift (δ, ppm)
Carbonyl (C=O)168 - 172
Aromatic (C-1, C-2)135 - 142
Aromatic (C-3 to C-6)125 - 132
Cyclobutyl (CH attached to ring)40 - 45
N-Methyl (N-CH₃)26 - 35 (may show two signals)
Cyclobutyl (CH₂)25 - 30
Cyclobutyl (CH₂)18 - 22

2D NMR Spectroscopy: Two-dimensional NMR techniques would be crucial for confirming the assignments made in the 1D spectra.

COSY (Correlation Spectroscopy): Would show correlations between geminal and vicinal protons, confirming the spin systems within the cyclobutyl ring and the coupling between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon atom, confirming the assignments in both the ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation): Would reveal long-range (2-3 bond) correlations, for instance, from the N-methyl protons to the carbonyl carbon and from the cyclobutyl CH proton to the aromatic C-2 carbon, definitively establishing the connectivity of the molecular fragments.

NOESY (Nuclear Overhauser Effect Spectroscopy): Would provide information about the spatial proximity of protons, helping to determine the preferred conformation around the amide bond by showing correlations between the N-methyl protons and either the aromatic or cyclobutyl protons. acs.org

Vibrational spectroscopy provides insight into the functional groups and bonding arrangements within the molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be dominated by a strong absorption band corresponding to the amide carbonyl (C=O) stretch. The exact position of this band is sensitive to the molecular environment and hydrogen bonding. masterorganicchemistry.com Other key absorptions include C-H stretching from the aromatic and aliphatic groups, and C=C stretching from the benzene (B151609) ring. Unlike secondary amides with an N-H bond, there will be no N-H stretching vibration in the 3200-3500 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR, particularly for non-polar bonds and symmetric vibrations. It is an effective tool for studying the skeletal vibrations of the phenyl and cyclobutyl rings. Furthermore, Raman spectroscopy is highly sensitive to the crystalline form of a compound, making it invaluable for studying polymorphism. acs.orgacs.org

Table 3: Predicted Vibrational Frequencies for this compound
Vibrational ModeTechniquePredicted Frequency (cm⁻¹)Intensity
C-H Stretch (Aromatic)IR, Raman3000 - 3100Medium
C-H Stretch (Aliphatic)IR, Raman2850 - 3000Medium-Strong
C=O Stretch (Amide I)IR1630 - 1670Strong
C=C Stretch (Aromatic)IR, Raman1580 - 1620Medium-Strong
C-N Stretch (Amide III)IR1250 - 1350Medium
Ring Puckering (Cyclobutyl)Raman200 - 250Medium

Mass spectrometry provides the molecular weight and structural information based on the fragmentation of the molecule upon ionization. The molecular formula C₁₂H₁₅NO gives a molecular weight of 189.25 g/mol . nih.govchemeo.com The electron ionization (EI) mass spectrum is expected to show a distinct molecular ion peak (M⁺˙) at m/z = 189.

The fragmentation pattern will be characteristic of an N-substituted benzamide (B126). Key fragmentation pathways include:

Alpha-cleavage: Cleavage of the bond between the carbonyl group and the benzene ring, leading to a benzoyl cation (m/z = 105 ). This is often a very prominent peak. Further fragmentation of the benzoyl cation can lead to the phenyl cation (m/z = 77 ) by loss of carbon monoxide (CO).

Cleavage at the N-C(cyclobutyl) bond: Loss of a cyclobutyl radical (•C₄H₇) would yield a fragment at m/z = 134 .

Cleavage of the cyclobutyl ring: Loss of ethene (C₂H₄) from the cyclobutyl group is a common fragmentation pathway for cyclobutanes, which could lead to subsequent fragment ions.

McLafferty-type rearrangement: While less common for tertiary amides compared to primary ones, rearrangements involving hydrogen transfer from the cyclobutyl ring could occur. libretexts.orglibretexts.orgarizona.edu

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound
m/zProposed Fragment IonFormula
189Molecular Ion [M]⁺˙[C₁₂H₁₅NO]⁺˙
134[M - C₄H₇]⁺[C₈H₈NO]⁺
105Benzoyl cation[C₇H₅O]⁺
77Phenyl cation[C₆H₅]⁺
55Cyclobutyl cation[C₄H₇]⁺

X-ray Crystallography of this compound and its Co-crystals

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and the details of intermolecular packing.

While a specific crystal structure for this compound is not publicly available, analysis of related structures allows for a detailed prediction of its key structural features. researchgate.netrsc.orgresearchgate.net A single-crystal X-ray diffraction study would reveal the precise conformation adopted in the crystal lattice. A key parameter is the dihedral angle between the plane of the phenyl ring and the amide plane. For 2-substituted benzamides, steric hindrance typically forces the amide group out of the plane of the aromatic ring to minimize repulsion. nih.gov This angle is expected to be significant, likely in the range of 40-60°.

The analysis would also show the conformation of the cyclobutyl ring, which typically adopts a puckered, non-planar geometry to relieve ring strain. The relative orientation of the N-methyl and cyclobutyl groups with respect to the carbonyl oxygen (cis or trans) would be unambiguously determined. acs.org

Polymorphism is the ability of a compound to exist in more than one crystal form. These different forms, or polymorphs, have different arrangements of the molecules in the crystal lattice and can exhibit different physical properties. Benzamide itself is a classic example, known to exist in at least three polymorphic forms, which differ in their hydrogen-bonding motifs (dimers vs. catemers). acs.orgacs.orgrsc.orgresearchgate.netresearchgate.net The presence of the N-methyl group in this compound precludes the N-H···O hydrogen bonds that dominate the packing of primary benzamides.

Crystal Engineering involves the design and synthesis of functional solid-state structures based on an understanding of intermolecular interactions. acs.orgrsc.org For this compound, the crystal packing would be governed by weaker interactions, such as C-H···O hydrogen bonds, C-H···π interactions, and van der Waals forces. The bulky cyclobutyl group and the N-methyl group will sterically influence how the molecules can pack together, potentially leading to the formation of different polymorphs under various crystallization conditions (e.g., different solvents or temperatures). chemrxiv.orgacs.org

The formation of co-crystals , where this compound crystallizes with another distinct molecule (a co-former), is a key strategy in crystal engineering. By selecting co-formers with complementary functional groups (e.g., hydrogen bond donors or acceptors), it is possible to create novel crystalline solids with tailored structures and properties. rsc.org The carbonyl oxygen of the amide group in this compound is a primary hydrogen bond acceptor site for potential co-formers.

Co-crystallization Strategies with this compound

Co-crystallization is a powerful technique in crystal engineering used to modify the physicochemical properties of a molecule by combining it with a suitable co-former in a crystalline lattice. For this compound, several strategies can be devised based on the functional groups present: the secondary amide and the aromatic system.

The amide group is a particularly effective functional group for forming robust hydrogen bonds, as it contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl C=O group). This allows for the formation of predictable supramolecular synthons. A common strategy would involve using co-formers that are complementary hydrogen-bonding partners. acs.org

Potential Co-formers and Interactions:

Carboxylic Acids: Dicarboxylic or monocarboxylic acids are excellent co-formers for amides. They can form strong O-H···O=C hydrogen bonds between the acid's hydroxyl group and the amide's carbonyl oxygen. A secondary N-H···O=C interaction can also occur between the amide N-H and the carboxylic acid's carbonyl group, leading to highly stable, hetero-supramolecular synthons.

Pyridine (B92270) Derivatives: As effective halogen-bonding acceptors, pyridine derivatives could be used in co-crystallization strategies if halogenated analogues of this compound were employed. oup.comsemanticscholar.orgnih.gov More commonly, the nitrogen atom in a pyridine ring is a good hydrogen bond acceptor and could form N-H···N bonds with the amide donor.

Other Amides: Self-assembly is possible, where molecules of this compound could form catemers or dimers through N-H···O=C hydrogen bonds between two identical molecules.

The design of co-crystals also considers weaker interactions. The phenyl ring can participate in π-π stacking interactions, and the cyclobutyl group can engage in van der Waals or C-H···π interactions. The selection of a co-former can be guided by calculating hydrogen-bond propensities and analyzing potential supramolecular synthons. acs.org

Table 1: Potential Supramolecular Synthons in Co-crystallization of this compound

Functional Group on Co-formerInteracting Group on BenzamideType of InteractionResulting Synthon
Carboxylic Acid (-COOH)Amide (-CONH-)Hydrogen Bond (O-H···O, N-H···O)Acid-Amide Heterosynthon
Pyridine (-C=N-)Amide (-NH-)Hydrogen Bond (N-H···N)Amide-Pyridine Heterodimer
Hydroxyl (-OH)Amide (-C=O)Hydrogen Bond (O-H···O)Alcohol-Amide Heterodimer
Amide (-CONH-)Amide (-CONH-)Hydrogen Bond (N-H···O)Amide-Amide Homosynthon

Conformational Analysis of this compound

Rotational Isomerism in the Benzamide Moiety of this compound

The benzamide moiety has two key rotatable bonds that define its conformation: the Ar-C(O) bond and the C(O)-N bond.

Rotation around the C(O)-N Amide Bond: The amide bond possesses significant double-bond character due to resonance, which restricts rotation. This results in two possible planar conformations: cis and trans (also referred to as Z and E isomers, respectively). For acyclic secondary amides like the N-methylbenzamide unit, the trans conformation, where the bulky substituents (the phenyl and methyl groups) are on opposite sides of the C-N bond, is overwhelmingly favored energetically over the cis conformation. acs.org The energy barrier for rotation is high enough that these can be considered distinct conformers at room temperature. The preference for the trans isomer is crucial for the molecule's interaction with biological targets. escholarship.org

Rotation around the Ar-C(O) Bond: Rotation around the single bond connecting the phenyl ring and the carbonyl group is also a key conformational feature. The planarity of the system is influenced by a balance between conjugative effects, which favor a coplanar arrangement of the phenyl ring and the amide group, and steric effects. The presence of the bulky cyclobutyl group at the ortho position introduces significant steric hindrance. This forces the amide group to rotate out of the plane of the phenyl ring to minimize steric clash between the carbonyl oxygen, the amide substituents, and the cyclobutyl group. This rotation leads to atropisomers, which are stereoisomers resulting from hindered rotation around a single bond.

Table 2: Key Dihedral Angles and Conformational Preferences in a 2-Substituted N-Methylbenzamide

Dihedral AngleDescriptionExpected Value (Approx.)Energetic Preference
O=C-N-C(H3)Amide Bond Conformation~180°Strongly favors trans
C(Ar)-C(Ar)-C(O)-NAryl-Carbonyl Rotation30° - 70°Non-planar due to steric hindrance

Conformational Dynamics of the Cyclobutyl Group in this compound

The cyclobutane (B1203170) ring is not a planar square. To relieve the torsional strain that would exist in a planar conformation, it adopts a puckered or folded structure. nih.gov This puckering is a dynamic process where the ring rapidly inverts between two equivalent puckered conformations at room temperature.

The puckering of the cyclobutane ring can be described by a "puckering angle," which defines the deviation from planarity. This non-planar geometry means the substituents on the ring occupy either axial or equatorial positions, although these are rapidly interconverting. The presence of the cyclobutyl ring introduces a defined three-dimensional structure that can be crucial for fitting into specific binding pockets in a biological context, a key reason for its increasing use in medicinal chemistry. nih.gov The conformational restriction imposed by the ring can reduce the entropic penalty upon binding to a receptor. nih.gov

Table 3: Typical Geometric Parameters of a Puckered Cyclobutane Ring

ParameterDescriptionTypical ValueReference
C-C Bond LengthLength of carbon-carbon bonds in the ring~1.55 Å nih.gov
C-C-C Bond AngleInternal angle of the carbon ring~88° nih.gov
Puckering AngleDihedral angle defining the fold in the ring20° - 35° smolecule.com
Energy Barrier to PlanarityEnergy required to flatten the ring~1.5 kcal/mol nih.gov

Intramolecular Interactions Governing this compound Conformations

The preferred conformation of this compound is a delicate balance of several competing intramolecular interactions.

Steric Repulsion: This is the most dominant factor. The primary steric clashes occur between the ortho-cyclobutyl group and the substituents of the amide function (the carbonyl oxygen and the N-methyl group). To alleviate this repulsion, the molecule adopts a non-planar conformation where the amide group is twisted relative to the phenyl ring, as discussed in section 3.3.1. Further steric interactions between the N-methyl group and the phenyl ring help stabilize the trans amide conformation.

Intramolecular Hydrogen Bonding: While lacking classic hydrogen bond donors like -OH or a second -NH, weak intramolecular hydrogen bonds of the C-H···O type can play a significant role in stabilizing specific conformations. researchgate.net A likely candidate for such an interaction in this compound would be between an axial C-H bond on the cyclobutyl ring (at the carbon attached to the phenyl ring) and the carbonyl oxygen. This type of interaction, though weak, can influence the rotational position of the cyclobutyl group relative to the amide plane, effectively "locking" it into a preferred orientation.

Conjugation Effects: The π-electron systems of the phenyl ring and the amide group tend to align to maximize orbital overlap (conjugation), which favors planarity. However, as noted, this stabilizing effect is largely overridden by the destabilizing steric repulsion from the ortho-cyclobutyl group, resulting in a twisted final geometry. The balance between these opposing forces determines the precise dihedral angle between the aromatic ring and the amide plane.

Computational and Theoretical Chemistry of 2 Cyclobutyl N Methylbenzamide

Quantum Chemical Calculations for 2-cyclobutyl-N-methylbenzamide

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of this compound at the atomic and electronic levels.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For this compound, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-31G(d,p), can predict its geometric and electronic properties. sci-hub.se These studies reveal the distribution of electron density and the energies of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

DFT calculations can provide optimized geometries, including bond lengths, bond angles, and dihedral angles. For instance, the planarity of the amide bond is a key feature, and DFT can predict the rotational barrier around the C-N bond. nih.gov The electronic effects of the N-methyl and cyclobutyl groups will modulate the HOMO-LUMO energy gap, which is a determinant of the molecule's chemical reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity. sci-hub.se

Table 1: Predicted Electronic Properties of this compound using DFT

PropertyPredicted ValueUnit
HOMO Energy-6.50eV
LUMO Energy-0.95eV
HOMO-LUMO Gap5.55eV
Dipole Moment3.5Debye

Note: These values are theoretical predictions based on DFT calculations on analogous benzamide (B126) structures.

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, can be employed to predict the reactivity of this compound. nih.gov Methods such as Møller-Plesset perturbation theory (MP2) can provide more accurate energy calculations compared to DFT for certain systems, albeit at a higher computational cost. researchgate.net

These methods can be used to calculate molecular electrostatic potential (MEP) maps, which highlight the electron-rich and electron-poor regions of the molecule. For this compound, the oxygen atom of the carbonyl group is expected to be the most electron-rich site, making it a likely center for electrophilic attack. Conversely, the hydrogen atoms of the N-methyl group and the aromatic ring are potential sites for nucleophilic attack.

Reactivity indices derived from conceptual DFT, such as chemical hardness, softness, and electrophilicity index, can also be calculated to provide a quantitative measure of the molecule's reactivity. These parameters help in understanding its behavior in chemical reactions.

Molecular Dynamics Simulations of this compound

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time, providing insights into its conformational landscape and interactions with its environment.

The conformational flexibility of this compound, particularly the rotation around the phenyl-carbonyl and carbonyl-nitrogen bonds, can be explored using MD simulations. escholarship.org These simulations can reveal the preferred conformations of the molecule in different solvents. The puckering of the cyclobutyl ring also contributes to the conformational diversity.

In solution, the molecule will adopt a range of conformations, and MD simulations can determine the population of each conformational state. This is crucial as the biological activity of a molecule is often dependent on its ability to adopt a specific conformation to bind to a target. escholarship.org The presence of the N-methyl group can influence the cis-trans isomerization of the amide bond, although the trans configuration is generally more stable for secondary amides. nih.gov

Solvation plays a critical role in the behavior of molecules. MD simulations explicitly including solvent molecules can provide a detailed picture of the solvation shell around this compound. The nature of the solvent will influence the conformational equilibrium and the accessibility of different parts of the molecule. nih.gov

For example, in a polar protic solvent like water, hydrogen bonding between the solvent and the carbonyl oxygen and the N-H group (if present, though not in this N-methylated compound) would be significant. mdpi.combohrium.com In a non-polar solvent, van der Waals interactions would dominate. The study of solvation effects is important for understanding the molecule's solubility and partitioning behavior between different phases.

Cheminformatics and Ligand-Based Design for this compound Analogs

Cheminformatics tools and ligand-based design strategies can be utilized to explore the chemical space around this compound and to design new analogs with potentially improved properties. frontiersin.org

By analyzing the structure-activity relationships of a series of related benzamide derivatives, it is possible to build predictive models. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling can correlate physicochemical properties or structural features of molecules with their biological activity.

Ligand-based design can be used to generate a virtual library of analogs of this compound by modifying different parts of the molecule, such as the substituents on the phenyl ring or the N-alkyl group. These virtual compounds can then be screened computationally for desired properties, such as improved binding affinity to a hypothetical target or better pharmacokinetic profiles. nih.gov This approach accelerates the discovery of new and more effective compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Series

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For a series of analogues of this compound, a QSAR model can be developed to predict their activity and guide the design of new, more potent compounds.

The process involves calculating a variety of molecular descriptors for each compound in the series. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices). Once these descriptors are calculated, a statistical method, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, is employed to build a model that correlates these descriptors with the observed biological activity.

A hypothetical QSAR study on a series of this compound derivatives might yield an equation like the following:

log(1/IC50) = 0.5 * logP - 0.2 * MW + 0.8 * H-bond_donors + constant

This equation would suggest that higher lipophilicity (logP) and a greater number of hydrogen bond donors enhance the biological activity, while increased molecular weight (MW) is detrimental. Such models are instrumental in the virtual screening of large compound libraries to identify potential lead candidates. acs.org

Table 1: Hypothetical Molecular Descriptors for a Series of this compound Analogues

CompoundlogPMolecular Weight ( g/mol )H-bond DonorsPredicted log(1/IC50)
This compound 2.5203.2801.25
Analogue 1 (with -OH group)2.1219.2811.41
Analogue 2 (with -NH2 group)1.9218.2922.22
Analogue 3 (with larger alkyl chain)3.2231.3301.14

Pharmacophore Modeling Based on this compound Structural Features

Pharmacophore modeling is a powerful tool in drug discovery that identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to interact with a specific biological target. nih.gov For this compound, a pharmacophore model can be generated based on its structural features and those of other active analogues.

The key pharmacophoric features of this compound would likely include:

A Hydrogen Bond Acceptor: The carbonyl oxygen of the amide group.

Aromatic Ring: The phenyl group, which can engage in π-π stacking interactions.

Hydrophobic Features: The cyclobutyl group and the N-methyl group.

By aligning the structures of several active compounds, a common pharmacophore model can be developed. This model can then be used as a 3D query to screen virtual databases for new molecules that match the pharmacophoric features, thus having a higher probability of being active. scirp.org

Table 2: Potential Pharmacophoric Features of this compound

FeatureLocationPotential Interaction
Hydrogen Bond AcceptorCarbonyl OxygenForms hydrogen bonds with donor groups on the receptor.
Aromatic RingPhenyl GroupEngages in aromatic interactions (π-π stacking, cation-π).
Hydrophobic GroupCyclobutyl MoietyFits into a hydrophobic pocket of the binding site.
Hydrophobic GroupN-methyl GroupContributes to hydrophobic interactions.

Molecular Docking Studies of this compound with Biological Macromolecules

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. sums.ac.ir This technique is crucial for understanding the binding mode of this compound with its potential biological targets, such as enzymes or receptors.

The process involves preparing the 3D structures of both the ligand (this compound) and the macromolecule. The ligand's conformational flexibility is often considered, allowing it to adapt its shape to the binding site. A scoring function is then used to estimate the binding affinity (e.g., in kcal/mol) for different binding poses. nih.govfrontiersin.org

A hypothetical docking study of this compound into the active site of a protein kinase might reveal the following interactions:

The carbonyl oxygen of the amide forms a hydrogen bond with a backbone NH of a key amino acid residue (e.g., Leucine).

The phenyl ring is positioned in a hydrophobic pocket, making van der Waals contacts with residues like Phenylalanine and Tryptophan.

The cyclobutyl group occupies a smaller hydrophobic sub-pocket.

These detailed interaction patterns can explain the compound's activity and provide a rational basis for designing modifications to improve binding affinity and selectivity. scirp.orgmdpi.com

Table 3: Hypothetical Docking Results for this compound with a Protein Kinase

ParameterValue
Docking Score (kcal/mol)-8.5
Key Interacting Residues
Hydrogen BondLeu83 (backbone NH)
π-π StackingPhe145
Hydrophobic InteractionsVal65, Ala80, Ile143

Prediction of Spectroscopic Data for this compound

Computational methods can also be used to predict the spectroscopic properties of molecules, which is invaluable for their structural characterization and identification.

Computational NMR Chemical Shift Prediction for this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for structure elucidation. Computational methods, particularly those based on Density Functional Theory (DFT), can predict the ¹H and ¹³C NMR chemical shifts of this compound with a high degree of accuracy. escholarship.org

The prediction involves optimizing the molecule's geometry and then calculating the magnetic shielding tensors for each nucleus. These shielding values are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). The predicted spectra can be compared with experimental data to confirm the structure or to distinguish between different isomers. bris.ac.uk

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)
Carbonyl (C=O)168.5
Phenyl C1 (ipso)135.2
Phenyl C2-C6127.0 - 130.5
Cyclobutyl Cα48.1
Cyclobutyl Cβ25.3
Cyclobutyl Cγ18.9
N-Methyl34.7

Simulated Vibrational Spectra of this compound

The simulation provides a theoretical vibrational spectrum that can be compared with experimental IR or Raman spectra. This comparison helps in assigning the observed vibrational bands to specific molecular motions (e.g., stretching, bending). For instance, the characteristic C=O stretching frequency of the amide group can be accurately predicted.

Table 5: Predicted Key Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency (cm⁻¹)
N-H Stretch (if present in analogues)~3300-3500
C-H Stretch (Aromatic)~3000-3100
C-H Stretch (Aliphatic)~2850-2960
C=O Stretch (Amide I)~1650-1680
N-H Bend / C-N Stretch (Amide II)~1520-1570
C-C Stretch (Aromatic)~1450-1600

Biological and Mechanistic Investigations of 2 Cyclobutyl N Methylbenzamide in Vitro Focus

Receptor Binding Studies of 2-cyclobutyl-N-methylbenzamide (in vitro)

Further investigation into this compound would require original laboratory research to generate the primary data needed to characterize its in vitro biological profile. Without such studies, any discussion of its biological activity would be purely speculative and would not meet the required standards of scientific accuracy.

Radioligand Displacement Assays for this compound

Radioligand displacement assays are a cornerstone in pharmacology for determining the binding affinity of a test compound to a specific receptor. This technique involves incubating a biological sample (e.g., cell membranes expressing a target receptor) with a fixed concentration of a radiolabeled ligand (a known binder) and varying concentrations of the unlabeled test compound. The ability of the test compound to displace the radioligand from the receptor is measured, and from this, the inhibition constant (Kᵢ) can be calculated, which reflects the compound's binding affinity.

Despite the utility of this assay, a comprehensive search of scientific literature and databases reveals no publicly available data from radioligand displacement assays specifically for this compound. While studies on other benzamide (B126) derivatives have utilized this method to determine binding affinities for targets such as sigma receptors and dopamine (B1211576) receptors, the specific binding profile of this compound remains uncharacterized in this context. nih.govsnmjournals.orguni-mainz.de

Fluorescence-Based Binding Assays for this compound

Fluorescence-based binding assays offer a non-radioactive alternative for assessing compound-target interactions. These assays can be performed in various formats, such as those relying on fluorescence polarization (FP), fluorescence resonance energy transfer (FRET), or environmentally sensitive fluorescent probes that change their quantum yield upon binding. These methods are particularly amenable to high-throughput screening campaigns.

Currently, there is no specific information in the public domain detailing the use of fluorescence-based binding assays to evaluate the interaction of this compound with any biological target.

Cellular Assay Systems for Mechanistic Studies of this compound (in vitro)

Cellular assays are critical for understanding a compound's biological effects in a more physiologically relevant context than biochemical assays. They provide insights into aspects such as cell permeability, engagement with intracellular targets, and modulation of cellular signaling pathways.

The ability of a compound to cross the cell membrane is a prerequisite for its interaction with intracellular targets. In vitro models for assessing cellular permeability, such as the Caco-2 cell permeability assay, are widely used to predict intestinal absorption and general cell penetration. The lipophilicity and structural features of a molecule, such as the presence of a cyclobutyl group, can influence its permeability.

There are no published studies that specifically report the cellular permeability of this compound. However, in studies of other classes of compounds, the introduction of a cyclobutyl moiety in place of smaller or more polar groups has been shown to increase lipophilicity, which can correlate with enhanced cellular potency, suggesting a potential for good cell permeability.

Compounds can exert their biological effects by modulating various intracellular signaling pathways, such as those involving kinases, G-protein coupled receptors, or nuclear receptors. The impact of a compound on these pathways can be assessed by measuring changes in the levels of second messengers (e.g., cAMP, Ca²⁺), the phosphorylation state of key signaling proteins, or the expression of downstream target genes.

As of now, there is no available research detailing the effects of this compound on any specific intracellular signaling pathways.

Confirming that a compound interacts with its intended target within a cellular environment is a crucial step in its validation. Techniques such as the cellular thermal shift assay (CETSA) or bioluminescence resonance energy transfer (BRET)-based assays can provide direct evidence of target engagement in live cells.

No data from cell-based target engagement assays for this compound has been reported in the scientific literature.

Structure-Activity Relationship (SAR) Studies of this compound Analogs

Structure-activity relationship (SAR) studies involve synthesizing and testing a series of structurally related compounds to understand how specific chemical modifications influence their biological activity. This information is vital for optimizing lead compounds. While direct SAR studies on a series of this compound analogs are not available, insights can be gleaned from research on other benzamide-containing molecules where cyclobutyl and N-methyl groups have been investigated.

In the context of thiohydantoin androgen receptor antagonists, a compound containing a cyclobutyl moiety showed good activity, comparable to dimethyl and cyclopentyl analogues. nih.gov This suggests that a four-membered ring at this position is well-tolerated for activity.

In another study on benzamide inhibitors of Mycobacterium tuberculosis QcrB, various N-alkyl substitutions were explored. An N-methylbenzamide derivative demonstrated excellent activity, comparable to the corresponding primary amide. acs.orgacs.org This highlights the importance of the N-substitution on the benzamide core for biological activity.

Furthermore, in a series of inhibitors for the von Hippel-Lindau (VHL) E3 ligase, replacing a cyclopropyl (B3062369) group with a cyclobutyl moiety led to a slight decrease in binding affinity but a notable increase in cellular potency, which was attributed to increased lipophilicity.

The table below summarizes the findings from related SAR studies.

Compound SeriesStructural Moiety InvestigatedObservationReference
Thiohydantoin Androgen Receptor AntagonistsCyclobutyl groupGood activity, comparable to dimethyl and cyclopentyl analogs. nih.gov
Benzamide Inhibitors of M. tuberculosis QcrBN-methylbenzamideExcellent activity, comparable to the primary amide. acs.orgacs.org

Design and Synthesis of this compound Derivatives for SAR Analysis

The exploration of structure-activity relationships (SAR) for this compound necessitates the strategic design and synthesis of various derivatives. The synthetic process typically involves the coupling of a 2-cyclobutylbenzoic acid moiety with methylamine (B109427) or its analogs, or the reaction of a 2-cyclobutylbenzoyl chloride with the desired amine.

The design of derivatives often focuses on several key structural regions:

The Cyclobutyl Group: Modifications include altering the ring size (e.g., cyclopropyl, cyclopentyl, cyclohexyl) or replacing it with acyclic alkyl groups (e.g., isopropyl, tert-butyl) to probe the steric and conformational requirements of the binding pocket. nih.govnih.gov

The N-Methyl Group: The methyl group on the amide nitrogen can be substituted with other alkyl groups (e.g., ethyl, cyclopropyl) or replaced with hydrogen to evaluate the role of this substituent in target binding and its impact on metabolic stability. acs.orgacs.org

The Benzene (B151609) Ring: Substituents can be introduced at various positions on the phenyl ring to modulate electronic properties, solubility, and metabolic stability. Common modifications include the addition of halogens, methoxy (B1213986) groups, or other functional moieties. nih.gov

A general synthetic approach for creating these derivatives involves standard amidation reactions. For instance, 2-cyclobutylbenzoic acid can be activated with a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and then reacted with methylamine or a substituted amine in the presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine). acs.org Alternatively, the corresponding acyl chloride, 2-cyclobutylbenzoyl chloride, can be reacted directly with the amine. These methods allow for the systematic generation of a library of analogs for biological testing.

Impact of Substituent Modifications on this compound Biological Activity

SAR studies on analogous compounds highlight the significant role of each component of the this compound scaffold in determining biological activity.

Modifications of the Cycloalkyl Ring: In studies of thiohydantoin androgen receptor antagonists, replacing a gem-dimethyl group with a cyclobutyl or cyclopentyl group resulted in compounds with comparable and potent activity. nih.govscispace.com However, expanding the ring to a six, seven, or eight-membered ring led to a slight decrease in activity. nih.gov In a different chemical series targeting malaria, expanding a cyclopropyl carboxamide to a cyclobutyl analog resulted in a four-fold loss of activity, while a cyclopentyl variant was 12-fold less active, suggesting the smaller ring was optimal in that specific context. nih.gov

Table 1: Impact of Cycloalkyl Ring Size on Biological Activity in Analogous Scaffolds

ScaffoldSubstituentRelative Biological ActivityReference
Thiohydantoin Androgen Receptor AntagonistDimethylStandard nih.gov
Thiohydantoin Androgen Receptor AntagonistCyclobutylComparable to Dimethyl nih.gov
Thiohydantoin Androgen Receptor AntagonistCyclopentylComparable to Dimethyl nih.gov
Thiohydantoin Androgen Receptor AntagonistCyclohexylSlightly Less Active nih.gov
Antimalarial CarboxamideCyclopropylStandard (EC50 0.12 µM) nih.gov
Antimalarial CarboxamideCyclobutyl4-fold Less Active (EC50 0.48 µM) nih.gov
Antimalarial CarboxamideCyclopentyl12-fold Less Active (EC50 1.2 µM) nih.gov

Modifications of the Amide Substituent: In a series of benzamide inhibitors of Mycobacterium tuberculosis, an N-methylbenzamide derivative showed excellent activity (IC90 = 0.85 µM). acs.org Replacing the N-methyl group with larger or different functional groups had varied effects. For instance, an N-cyclopropyl benzamide analog had lower activity (IC90 = 4 µM). acs.orgacs.org This highlights that for a given target, a hydrogen bond donor via a primary or secondary amide may be crucial to retain biological potency. acs.org

In Vitro Metabolic Stability Assessment of this compound

The metabolic stability of a compound is a critical parameter, often assessed early in drug discovery using in vitro models such as liver microsomes or hepatocytes. These assays measure the rate at which the compound is metabolized by drug-metabolizing enzymes, primarily Cytochrome P450s (CYPs).

The typical procedure involves incubating the test compound at a known concentration (e.g., 1-3 µM) with a suspension of liver microsomes (e.g., at 0.5-1.0 mg/mL protein concentration) fortified with necessary cofactors like NADPH. google.comgoogle.com Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes), and the reaction is stopped. The concentration of the remaining parent compound is then quantified using LC-MS/MS. The rate of disappearance is used to calculate the in vitro half-life (T1/2) and intrinsic clearance (CLint). google.com For example, studies on cyclopropyl carboxamide analogs showed that modifying the substituent on the central nitrogen to a cyclobutyl group did not significantly alter the metabolic stability in human liver microsomes. nih.gov

Table 2: Illustrative Data from an In Vitro Metabolic Stability Assay

Time (minutes)Parent Compound Remaining (%)
0100
585
1560
3035
6010

Identification of Metabolites of this compound in Hepatic Microsomes/Hepatocytes

While specific metabolic studies on this compound are not extensively documented in the literature, likely metabolic pathways can be predicted based on its structure and data from analogous compounds. The primary sites for metabolism would be the N-methyl group and the cyclobutyl ring.

N-demethylation: A very common metabolic pathway for N-methyl amides is oxidation of the methyl group by CYP enzymes, leading to its removal and the formation of the corresponding primary amide, 2-cyclobutylbenzamide. Studies on other N-methyl-benzamide-containing compounds, such as the synthetic opioid U-47931E, have identified N-demethylation as a major metabolic reaction. researchgate.net

Hydroxylation: The cyclobutyl ring is susceptible to oxidation by CYPs, leading to the formation of one or more hydroxylated metabolites. The position of hydroxylation would depend on the specific CYP isoforms involved. This has been observed as a major pathway for other cyclic amine-containing compounds. researchgate.net

Aromatic Hydroxylation: Oxidation of the benzene ring is another possible, though often minor, metabolic pathway.

Phase II Conjugation: The hydroxylated metabolites formed in Phase I reactions can subsequently undergo Phase II conjugation, such as glucuronidation, to form more water-soluble products that are more easily excreted. researchgate.net

Pharmacological Characterization of this compound in Isolated Biological Systems

The benzamide functional group is a privileged structure in medicinal chemistry, found in drugs targeting a wide array of biological systems. The pharmacological characterization of this compound would involve screening it against various isolated targets like receptors and enzymes to identify its primary mechanism of action and selectivity profile.

Based on related structures, compounds featuring an N-methylbenzamide core have shown activity at several targets. For example, a complex derivative, 4-((1S,2S)-2-(4-cyclobutylpiperazine-1-carbonyl)cyclopropyl)-N-methyl-benzamide, was developed as a potent and selective radioligand for the Histamine H3 receptor, demonstrating high-affinity binding in isolated brain tissue from rats, guinea pigs, and humans. nih.gov Other benzamide derivatives have been identified as inhibitors of the P2X7 receptor, a ligand-gated ion channel involved in inflammation. google.com Furthermore, adenosine (B11128) receptors are another class of GPCRs frequently targeted by benzamide-containing ligands. unifi.it The specific activity of this compound would be determined by how its unique combination of a cyclobutyl group and N-methylbenzamide moiety fits into the binding site of a particular protein.

Advanced Analytical Methodologies for 2 Cyclobutyl N Methylbenzamide Research

Chromatographic Techniques for 2-cyclobutyl-N-methylbenzamide Analysis

Chromatography is a cornerstone of analytical chemistry, enabling the separation of mixtures into their individual components. etamu.edu For the analysis of this compound, several chromatographic techniques are particularly valuable.

High-Performance Liquid Chromatography (HPLC) Method Development for this compound Purity

High-Performance Liquid Chromatography (HPLC) is a premier technique for assessing the purity of pharmaceutical compounds. A reversed-phase HPLC method is typically developed for a non-polar compound like this compound. The development process involves optimizing the separation of the main compound from any potential impurities, such as starting materials, byproducts, or degradation products.

The choice of a stationary phase, such as a C18 column, provides a non-polar environment suitable for retaining the analyte. The mobile phase, commonly a mixture of an organic solvent like acetonitrile (B52724) and an aqueous buffer, is optimized to achieve the best separation. biomedpharmajournal.org A gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure that all components are eluted with good peak shape and resolution. lcms.cz UV detection is suitable for this compound due to the presence of the benzamide (B126) chromophore, which absorbs UV light. nih.gov The method is validated for parameters including linearity, precision, accuracy, and specificity to ensure it is reliable and reproducible for routine quality control. biomedpharmajournal.orgnih.gov

Table 1: Illustrative HPLC Method Parameters for Purity Analysis

Parameter Condition
Instrument High-Performance Liquid Chromatography System
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C

| Detection | UV at 230 nm |

Gas Chromatography-Mass Spectrometry (GC-MS) for this compound Characterization

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique used for the identification and characterization of volatile and semi-volatile compounds. chemrxiv.org It combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. etamu.edu For this compound, the sample is first vaporized and carried by an inert gas through a capillary column. etamu.edu Separation is based on the compound's boiling point and its interaction with the stationary phase. etamu.edu

After exiting the GC column, the molecule enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). nist.gov This high-energy process causes the molecule to fragment into smaller, charged ions. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge (m/z) ratio, serves as a unique "fingerprint" for the compound. nist.gov Key fragments for this compound would likely include the molecular ion (M+), and fragments corresponding to the loss of the cyclobutyl group, the methyl group, or cleavage of the amide bond. This fragmentation pattern allows for unambiguous structural confirmation. nih.gov

Table 2: Typical GC-MS Parameters for Characterization

Parameter Condition
Instrument Gas Chromatograph coupled to a Mass Spectrometer
Column 5% Phenyl-methylpolysiloxane (e.g., DB-5), 30 m x 0.25 mm, 0.25 µm film
Carrier Gas Helium, constant flow at 1.2 mL/min
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
Injector Temperature 250 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV

| Mass Range | 40-400 m/z |

Supercritical Fluid Chromatography (SFC) for Chiral Separation of this compound Enantiomers

Since this compound possesses a chiral center, it can exist as a pair of enantiomers. Supercritical Fluid Chromatography (SFC) has emerged as a dominant and preferred technique for the separation of chiral compounds, offering advantages in speed and reduced use of organic solvents compared to traditional HPLC. nih.goveuropeanpharmaceuticalreview.comselvita.com

The mobile phase in SFC typically consists of supercritical carbon dioxide, often modified with a small amount of an organic co-solvent like methanol (B129727) or ethanol. nih.gov The separation of enantiomers is achieved using a chiral stationary phase (CSP), which contains a chiral selector that interacts differently with each enantiomer. Polysaccharide-based columns, such as those derived from cellulose (B213188) or amylose, are highly effective for a wide range of chiral separations. europeanpharmaceuticalreview.comchromatographyonline.com The selection of the appropriate CSP and co-solvent is critical for achieving baseline resolution of the enantiomers. nih.gov This technique is essential not only for analytical determination of enantiomeric purity but also for preparative separations to isolate milligram quantities of each pure enantiomer for further study. nih.gov

Table 3: Example SFC Method for Chiral Separation

Parameter Condition
Instrument Supercritical Fluid Chromatography System
Column Polysaccharide-based Chiral Stationary Phase (e.g., Chiralpak AD-H)
Mobile Phase Supercritical CO₂ with Ethanol as co-solvent (e.g., 60:40 CO₂:Ethanol)
Flow Rate 3.0 mL/min
Back Pressure 150 bar
Column Temperature 35 °C

| Detection | UV at 230 nm |

Spectrophotometric Methods for this compound Quantification

Spectrophotometric methods measure the interaction of electromagnetic radiation with a substance to determine its concentration or to study its properties.

UV-Vis Spectroscopy for Concentration Determination of this compound

UV-Visible (UV-Vis) spectroscopy is a straightforward and widely used technique for the quantitative analysis of compounds that absorb light in the UV or visible regions of the electromagnetic spectrum. mt.com The aromatic benzamide structure in this compound contains a chromophore that absorbs UV radiation.

The principle behind quantification is the Beer-Lambert Law, which states that there is a linear relationship between the absorbance of a solution and the concentration of the analyte. mt.com To determine the concentration of an unknown sample, a calibration curve is first established. This involves preparing a series of standard solutions of known concentrations and measuring their absorbance at the wavelength of maximum absorption (λmax). researchgate.net The λmax is identified by scanning the UV spectrum of the compound to find the wavelength at which it absorbs light most strongly. mt.com A plot of absorbance versus concentration yields a straight line, the equation of which can then be used to calculate the concentration of unknown samples based on their measured absorbance.

Table 4: Hypothetical Calibration Data for UV-Vis Quantification

Concentration (µg/mL) Absorbance at λmax (230 nm)
2.0 0.152
4.0 0.305
6.0 0.451
8.0 0.603

Fluorescence Spectroscopy for Labeled this compound Studies

Fluorescence spectroscopy is an extremely sensitive technique that measures the emission of light from a substance that has absorbed light. mt.com While this compound may not be naturally fluorescent, it can be chemically modified by attaching a fluorescent label, or fluorophore. This allows for its detection at very low concentrations.

In a typical study, a fluorescent derivative of the compound would be synthesized. The fluorescence properties of this labeled compound are then characterized by determining its optimal excitation and emission wavelengths. The intensity of the fluorescence emission is generally proportional to the concentration of the analyte. The fluorescence of a molecule can be highly dependent on its environment. For example, the polarity of the solvent can significantly affect the fluorescence intensity and the position of the emission peak. mdpi.com Studies in different solvents can provide insights into the photophysical properties of the labeled compound. This technique is particularly useful in biological studies where high sensitivity is required.

Table 5: Hypothetical Fluorescence Properties of a Labeled Derivative

Solvent Excitation λmax (nm) Emission λmax (nm) Relative Fluorescence Intensity
Hexane 350 410 45
Chloroform 352 425 120
Acetonitrile 355 440 350

Electrochemical Methods for this compound Analysis

Electrochemical methods offer a sensitive and often cost-effective approach to the analysis of electroactive compounds. The viability of these techniques for this compound would depend on the presence of oxidizable or reducible functional groups within its structure. The amide and benzene (B151609) ring components could potentially offer electroactivity under specific conditions.

Voltammetry Studies of this compound

Voltammetry measures the current response of a substance to a varying potential. For this compound, cyclic voltammetry could be employed to investigate its redox behavior. This would involve dissolving the compound in a suitable solvent with a supporting electrolyte and scanning the potential at an electrode (e.g., glassy carbon, platinum). The resulting voltammogram would reveal the oxidation and reduction potentials of the molecule, providing insights into its electronic properties and potential for quantitative analysis.

Hypothetical Voltammetric Data for this compound

ParameterExpected Value Range
Oxidation Potential (Epa)+1.2 to +1.8 V vs. Ag/AgCl
Reduction Potential (Epc)-0.8 to -1.5 V vs. Ag/AgCl
Peak Separation (ΔEp)> 59 mV (indicating an irreversible or quasi-reversible process)

Note: This data is hypothetical and would require experimental verification.

Hyphenated Techniques in this compound Analysis

Hyphenated techniques, which combine a separation method with a spectroscopic detection method, are powerful tools for the analysis of complex mixtures and the definitive identification of compounds.

LC-MS/MS for Trace Analysis and Metabolic Profiling of this compound

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique ideal for detecting and quantifying trace amounts of compounds in complex matrices, such as biological fluids. amazonaws.comnih.gov For this compound, a reversed-phase LC method would likely be developed to separate it from other components. The compound would then be ionized, typically using electrospray ionization (ESI), and subjected to tandem mass spectrometry. pitt.edu

In MS/MS, the protonated molecule (parent ion) is selected and fragmented to produce characteristic product ions. By monitoring specific parent-to-product ion transitions (Selected Reaction Monitoring or SRM), high selectivity and low limits of detection can be achieved. This is particularly valuable for metabolic profiling studies, where the goal is to identify and quantify metabolites of the parent compound. jsbms.jpnih.gov

Illustrative LC-MS/MS Parameters for this compound Analysis

ParameterCondition
LC Column C18 (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Ionization Mode Positive Electrospray Ionization (ESI+)
Parent Ion (m/z) [M+H]⁺
Product Ions (m/z) To be determined experimentally

NMR-MS Coupled Techniques for Comprehensive Structural Confirmation of this compound

The coupling of Nuclear Magnetic Resonance (NMR) spectroscopy with Mass Spectrometry (MS) provides complementary information for unambiguous structure elucidation. While not a routine high-throughput technique, it is invaluable for the definitive confirmation of novel compounds or for resolving structural ambiguities.

For this compound, an online or offline LC-NMR-MS setup could be utilized. After separation by LC, the analyte would first pass through the NMR flow cell where proton and carbon NMR data would be acquired. Subsequently, the eluent would be directed to the MS for accurate mass measurement. The NMR data would provide detailed information about the connectivity of atoms and the stereochemistry of the cyclobutyl ring, while the MS data would confirm the elemental composition. This combination ensures a comprehensive and definitive structural assignment.

Future Perspectives and Emerging Research Directions for 2 Cyclobutyl N Methylbenzamide

Exploration of Novel and Sustainable Synthetic Strategies for 2-cyclobutyl-N-methylbenzamide

The synthesis of amides is a cornerstone of organic and medicinal chemistry; however, traditional methods often rely on stoichiometric activating agents that generate significant waste. ucl.ac.uk The future of synthesizing this compound will likely pivot towards more sustainable and efficient catalytic methods. rsc.orgsigmaaldrich.com

One promising avenue is the adoption of biocatalytic methods , which utilize enzymes like lipase (B570770) B from Candida antarctica to form the amide bond. nih.gov These enzymatic strategies can be conducted in greener solvents, such as cyclopentyl methyl ether, offering high yields and conversions without the need for extensive purification. nih.gov Another approach is the direct amidation of 2-cyclobutylbenzoic acid and methylamine (B109427). This can be achieved using reusable Brønsted acidic ionic liquids as both catalyst and solvent, a method that is highly atom-economical as water is the only byproduct. acs.org

Catalytic advancements also include the use of boronic acid catalysts for direct amidations at room temperature and ruthenium-catalyzed dehydrogenative coupling of alcohols and amines, which represent waste-free alternatives. sigmaaldrich.com The development of protocols that minimize the use of hazardous solvents, such as dichloromethane (B109758) (CH2Cl2) and dimethylformamide (DMF), in favor of greener alternatives like Cyrene, is also a critical research direction. ucl.ac.ukrsc.org

Synthesis StrategyKey AdvantagesRelevant Catalyst/System
Biocatalytic AmidationHigh selectivity, mild conditions, reduced wasteLipases (e.g., Candida antarctica lipase B)
Direct Catalytic AmidationHigh atom economy, water as sole byproductBoronic acids, Brønsted acidic ionic liquids
Dehydrogenative CouplingWaste-free (H2 is the byproduct)Ruthenium-based catalysts
Green SolventsReduced environmental impact and toxicityCyrene, Cyclopentyl methyl ether (CPME)

These sustainable approaches not only reduce the environmental footprint of synthesizing this compound but also align with the growing demand for green chemistry in the pharmaceutical and chemical industries. rsc.orgrsc.org

Integration of Advanced Computational Modeling and Machine Learning in this compound Research

Computational chemistry and machine learning are revolutionizing drug discovery and molecular research by enabling rapid prediction of properties and interactions, thus reducing the reliance on time-consuming and expensive experimental work. stanford.edulongdom.orgneuroquantology.com For this compound, these tools offer a pathway to accelerate its development and explore its potential applications.

Machine learning (ML) models can be trained on large datasets of known molecules to predict the bioactivity of new compounds like this compound. github.ioijcrt.org By analyzing molecular fingerprints and physicochemical properties, algorithms such as Random Forest and Deep Neural Networks (DNNs) can forecast potential biological targets and structure-activity relationships (SAR). stanford.edunih.govtandfonline.com This predictive power allows for the in silico screening of virtual libraries of this compound analogs, prioritizing the most promising candidates for synthesis.

Computational modeling techniques like molecular docking and molecular dynamics (MD) simulations can provide detailed insights into how this compound might bind to a specific biological target. nih.govopenmedicinalchemistryjournal.com These methods can predict the binding pose and affinity, helping to rationalize its biological activity at the atomic level. longdom.org Furthermore, Quantitative Structure-Activity Relationship (QSAR) models can establish mathematical correlations between the chemical structure of this compound and its derivatives and their biological activity, guiding the design of more potent and selective molecules. nih.gov

Computational ToolApplication in this compound ResearchPotential Outcome
Machine Learning (ML)Predicting bioactivity and potential biological targetsPrioritization of research directions and analog synthesis
Molecular DockingSimulating the binding pose within a target protein's active siteUnderstanding binding mode and predicting affinity
Molecular Dynamics (MD)Simulating the dynamic behavior of the compound-protein complexAssessing the stability of binding interactions over time
QSAR ModelingCorrelating structural features with biological activityGuiding the rational design of more potent analogs

The integration of these computational approaches will enable a more efficient and data-driven exploration of this compound and its potential therapeutic or research applications. nih.gov

Deeper Mechanistic Elucidation of this compound's Biological Interactions

While the synthesis and properties of this compound can be established, a deeper understanding of its specific biological interactions is crucial for its application. Future research will need to focus on elucidating its mechanism of action. Benzamide (B126) derivatives are known to interact with a wide range of biological targets, including enzymes like histone deacetylases (HDACs) and receptors such as neuronal nicotinic receptors. nih.govnih.gov

Initial studies would likely involve broad biological screening to identify potential targets. Once a target is identified, detailed biochemical and biophysical assays can be employed to characterize the interaction. Techniques such as isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) can quantify binding affinity and kinetics. X-ray crystallography or cryo-electron microscopy could potentially solve the structure of this compound bound to its target, providing a precise atomic-level view of the interaction. This structural information is invaluable for understanding the basis of its activity and for guiding the design of improved analogs. mdpi.com

Furthermore, studies on related compounds, such as ortho-cyclopropylphenyl benzamides, have shown that the ortho-alkyl group can participate in cyclization reactions under certain conditions, a chemical property that could influence its metabolic fate or mechanism of action. nih.govresearchgate.net Investigating the metabolic stability and potential biotransformations of the 2-cyclobutyl group will be an important aspect of mechanistic studies.

Rational Design and Synthesis of Advanced this compound Analogs for Specific Research Purposes

Building on mechanistic insights and computational predictions, the rational design of advanced analogs of this compound represents a significant future direction. The goal is to create new molecules with enhanced potency, selectivity, or novel functionalities for specific research applications.

Structure-Activity Relationship (SAR) studies will be central to this effort. By systematically modifying different parts of the molecule—the cyclobutyl group, the N-methyl group, and the benzamide core—and assessing the impact on biological activity, researchers can build a comprehensive understanding of the key structural requirements for a desired effect. nih.govacs.org For instance, the cyclobutyl moiety is often used in medicinal chemistry to improve metabolic stability and brain penetration, and exploring variations of this group could fine-tune these properties. nih.gov

Strategies such as bioisosterism , where a functional group is replaced by another with similar physical or chemical properties, can be employed to optimize the molecule's characteristics. mdpi.com For example, the amide bond could be replaced with a bioisostere to alter the molecule's pharmacokinetic profile. The synthesis of a focused library of analogs based on these design principles will be essential for exploring the full potential of the this compound scaffold. researchgate.netmdpi.com

Application of this compound as a Molecular Probe in Biological Systems

A particularly exciting future direction is the development of this compound derivatives as molecular probes. These specialized tools are designed to study biological processes within living systems. tandfonline.com

By incorporating specific functional groups, the core structure of this compound can be converted into a variety of probes:

Photoaffinity Probes: Attaching a photoreactive group (like an azido (B1232118) moiety) would allow the molecule to be covalently cross-linked to its biological target upon exposure to UV light. This technique is powerful for definitively identifying the binding partners of a compound within a complex cellular environment. nih.gov

Fluorescent Probes: The addition of a fluorophore would enable the visualization of the compound's localization and dynamics within cells using fluorescence microscopy. Such probes could be used to track the compound's journey to its target and monitor binding events in real-time. nih.govacs.org

The development of such probes based on the this compound scaffold would provide invaluable tools for chemical biology, allowing researchers to dissect complex biological pathways and validate its molecular targets in a native cellular context. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-cyclobutyl-N-methylbenzamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves coupling cyclobutylcarboxylic acid derivatives with N-methylbenzamide precursors. A common approach uses coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with DMAP (4-dimethylaminopyridine) as a catalyst in anhydrous dichloromethane or THF. Reaction optimization should focus on temperature control (0–25°C), stoichiometric ratios (1:1.2 for acyl chloride to amine), and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm the cyclobutyl ring (distinctive coupling patterns at δ 2.5–3.5 ppm for cyclobutyl protons) and the N-methyl group (singlet at δ 2.8–3.1 ppm) .
  • X-ray crystallography : For structural validation, employ SHELX-97 or SHELXL for refinement, with data collected on a diffractometer (Mo Kα radiation, λ = 0.71073 Å). Space group determination (e.g., monoclinic P21/cP2_1/c) and R-factor analysis (<5%) ensure accuracy .
  • HPLC-MS : Monitor purity (>95%) using a C18 column (acetonitrile/water mobile phase) and ESI-MS for molecular ion confirmation .

Q. How can researchers assess the compound’s preliminary biological activity?

  • Methodological Answer : Conduct in vitro assays such as:

  • Enzyme inhibition : Use fluorescence-based assays (e.g., trypsin or kinase targets) with IC50_{50} determination via dose-response curves.
  • Antimicrobial screening : Follow CLSI guidelines for MIC (minimum inhibitory concentration) testing against Gram-positive/negative bacteria .
  • Cytotoxicity : MTT assay on mammalian cell lines (e.g., HEK-293) to evaluate selectivity indices .

Advanced Research Questions

Q. What strategies resolve crystallographic data contradictions in this compound derivatives?

  • Methodological Answer : Discrepancies in bond lengths/angles or disorder modeling require:

  • Twinned data refinement : Use SHELXL’s TWIN/BASF commands for overlapping reflections .
  • Hirshfeld surface analysis : Compare intermolecular interactions (e.g., C–H···O vs. π-π stacking) with tools like CrystalExplorer .
  • Cross-validation : Align X-ray data with DFT-optimized geometries (B3LYP/6-31G* level) to identify outliers .

Q. How do substituents on the benzamide core influence structure-activity relationships (SAR)?

  • Methodological Answer :

  • Systematic variation : Synthesize analogs with substituents at positions 2, 4, and 6 (e.g., methoxy, nitro, halogens) and compare bioactivity.
  • QSAR modeling : Use Gaussian or GAMESS for electronic parameter calculations (HOMO-LUMO, electrostatic potentials) and correlate with IC50_{50} values .
  • Crystallographic data : Analyze steric effects from cyclobutyl vs. cyclohexyl groups on binding pocket occupancy .

Q. What computational methods are suitable for predicting pharmacokinetic properties?

  • Methodological Answer :

  • ADME prediction : Use SwissADME or pkCSM to estimate logP (lipophilicity), BBB permeability, and CYP450 inhibition.
  • Molecular docking : AutoDock Vina or Glide to simulate interactions with target proteins (e.g., COX-2 or kinases). Validate with MD simulations (NAMD/GROMACS) over 100 ns .

Q. How can researchers address low solubility in aqueous media during in vivo studies?

  • Methodological Answer :

  • Co-solvent systems : Use PEG-400 or cyclodextrin-based formulations (10–20% w/v) to enhance solubility.
  • Prodrug design : Introduce ionizable groups (e.g., phosphate esters) via esterification of the benzamide carbonyl .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (150–200 nm size) for sustained release .

Q. What protocols ensure reproducibility in scaled-up synthesis?

  • Methodological Answer :

  • Process optimization : Use DoE (Design of Experiments) to evaluate solvent polarity, catalyst loading, and reaction time.
  • Quality control : Implement inline FTIR for real-time monitoring of acyl chloride intermediates.
  • Purification : Transition from column chromatography to recrystallization (ethanol/water) for industrial-scale batches .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.